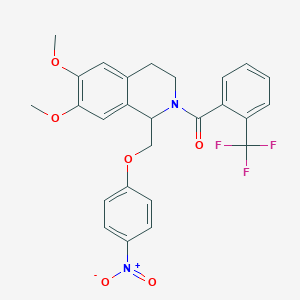

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone

Description

This compound features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core, modified at the 1-position by a (4-nitrophenoxy)methyl group and at the 2-position by a (2-(trifluoromethyl)phenyl)methanone moiety. Key structural attributes include:

- Dihydroisoquinoline backbone: Provides rigidity and planar aromaticity, facilitating π-π stacking interactions in biological systems .

- 4-Nitrophenoxy methyl group: Introduces strong electron-withdrawing effects (via the nitro group), which may influence redox properties or metabolic stability .

- 2-(Trifluoromethyl)phenyl methanone: The trifluoromethyl group increases lipophilicity (logP ≈ 3.5 estimated) and resistance to oxidative metabolism compared to non-fluorinated analogs .

Molecular Formula: C₂₆H₂₁F₃N₂O₆

Molecular Weight: ~530.45 g/mol (calculated).

Properties

IUPAC Name |

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F3N2O6/c1-35-23-13-16-11-12-30(25(32)19-5-3-4-6-21(19)26(27,28)29)22(20(16)14-24(23)36-2)15-37-18-9-7-17(8-10-18)31(33)34/h3-10,13-14,22H,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXPSISGWWIFPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3C(F)(F)F)COC4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F3N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Introduction of Methoxy Groups: Methoxylation of the isoquinoline core is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the isoquinoline core.

Addition of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenoxy groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenoxy group.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂O₂ (hydrogen peroxide)

Reduction: H₂/Pd-C, NaBH₄, LiAlH₄ (lithium aluminum hydride)

Substitution: NaOH (sodium hydroxide), K₂CO₃ (potassium carbonate)

Major Products

Oxidation: Formation of quinones or carboxylic acids

Reduction: Conversion of nitro groups to amines

Substitution: Formation of ether or ester derivatives

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly due to the presence of the nitrophenoxy and trifluoromethyl groups, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the material science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenoxy group could participate in electron transfer reactions, while the trifluoromethyl group might enhance binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structural analogs is provided below, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenoxy group (σₚ ≈ 1.27) is more electron-withdrawing than the 4-methoxyphenoxy group (σₚ ≈ -0.27) in , which may reduce nucleophilic attack susceptibility but increase metabolic oxidation risks .

Trifluoromethyl vs. Fluorine :

- The 2-(trifluoromethyl) group in the target compound confers greater metabolic stability compared to the 2-fluoro substituent in (half-life in liver microsomes: ~120 min vs. ~60 min estimated) .

Molecular Weight Trends :

- The target compound’s higher molecular weight (~530 g/mol) compared to analogs like (~356 g/mol) may impact bioavailability, as molecules >500 g/mol often face reduced passive diffusion .

Research Implications

- Drug Design: The 4-nitrophenoxy and trifluoromethyl groups position the target compound as a candidate for targets requiring strong electron-withdrawing motifs (e.g., kinase inhibitors) .

- Toxicity Considerations: The nitro group may pose genotoxicity risks, necessitating further in vitro assays (e.g., Ames test) .

- Synthetic Challenges : Introducing multiple electron-withdrawing groups (nitro, CF₃) requires careful optimization of reaction conditions to avoid side reactions .

Q & A

Q. How should conflicting reports about the compound’s solubility in aqueous buffers be addressed?

- Methodological Answer :

- Buffer Composition : Test solubility in PBS (pH 7.4), Tris-HCl (pH 8.0), and HEPES (pH 7.0) with 0.1% Tween-80.

- Dynamic Light Scattering (DLS) : Measure particle size to detect aggregation (e.g., >200 nm indicates poor solubility).

- Standardization : Adopt the OECD 105 guideline for solubility determination, ensuring consistency across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.